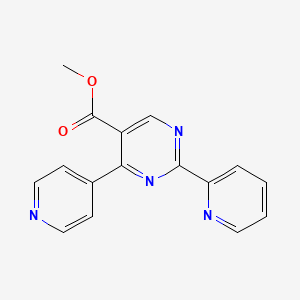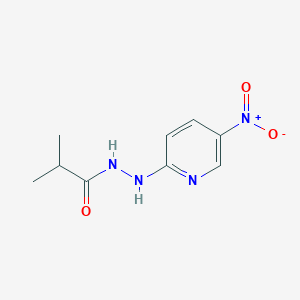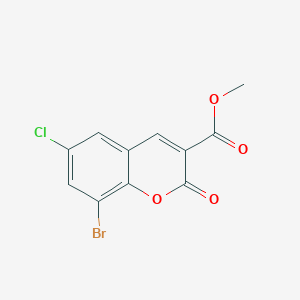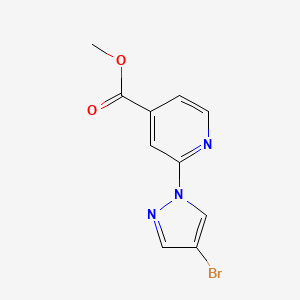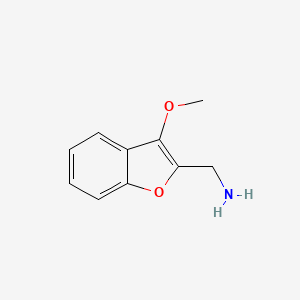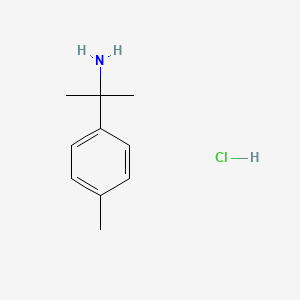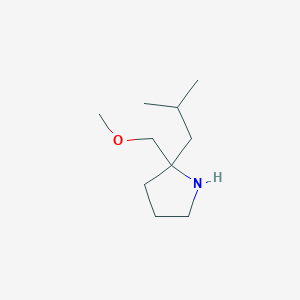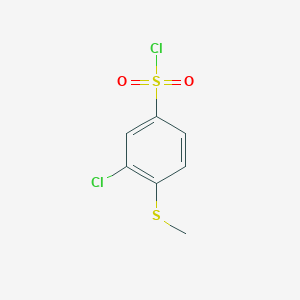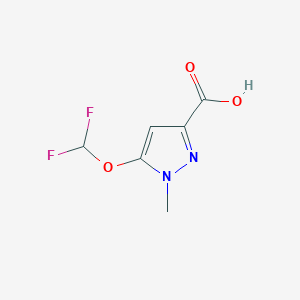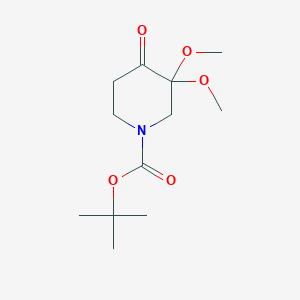
N-(oxan-4-yl)guanidine hydroiodide
Descripción general
Descripción
“N-(oxan-4-yl)guanidine hydroiodide” is a chemical compound . It is a type of guanidine, a class of organic compounds with the functional group (NH2)2C=NR .
Synthesis Analysis
The synthesis of guanidines, including “this compound”, can be achieved through a one-pot approach. This involves the use of N-chlorophthalimide, isocyanides, and amines. This method provides efficient access to diverse guanidines in yields up to 81% .Aplicaciones Científicas De Investigación
DNA-Protein Cross-Links and Cellular Damage
N-(oxan-4-yl)guanidine hydroiodide, also known as oxanine, is involved in the formation of DNA-protein cross-links (DPCs) with DNA-binding proteins, a process implicated in inflammatory diseases and cancers. The thiol group of amino acid side chains reacts with oxanine, forming thioester and amide adducts, which are potential forms of cellular DPCs. This interaction and the resulting structures are crucial for understanding the biological consequences and detection of these cross-links in vivo (Chen, Hsieh, Shen, & Chang, 2007).
Oxanine DNA Glycosylase Activities
Oxanine is a deaminated base lesion derived from guanine. It exhibits mutagenicity and has specific DNA glycosylase activities in mammalian systems. Human alkyladenine glycosylase (AAG) shows oxanine DNA glycosylase (ODG) activity, crucial for repairing DNA damage induced by oxanine. This repair mechanism highlights the significance of AAG in excising oxanine from DNA, thereby contributing to the cellular defense against genetic mutations (Hitchcock, Dong, Connor, Meira, Samson, Wyatt, & Cao, 2004).
Synthesis and Chemical Interactions
This compound participates in various chemical reactions, demonstrating its versatility in organic synthesis. For instance, the compound is involved in the synthesis of cyclic guanidines, highlighting its role in the creation of complex organic molecules (Aoyagi & Endo, 2017). Moreover, it partakes in oxidation reactions with 2-amino-4,6-diarylpyrimidines, offering insights into its reactivity and potential applications in synthetic chemistry (Meenakshisundaram, Gopalakrishnan, Nagarajan, & Sarathi, 2007).
Repair Mechanisms and Cellular Damage
Oxanine is involved in forming potentially cytotoxic and mutagenic lesions in DNA through its interaction with nitrogen oxides. DNA N-glycosylases from Escherichia coli exhibit repair capacities for oxanine, highlighting the cellular mechanisms to mitigate the damage induced by this compound. The repair activities of enzymes like AlkA and Endo VIII for oxanine underscore the biological importance of understanding and potentially manipulating these mechanisms (Terato, Masaoka, Asagoshi, Honsho, Ohyama, Suzuki, Yamada, Makino, Yamamoto, & Ide, 2002).
Safety and Hazards
The safety data sheet for guanidine hydrochloride, a related compound, indicates that it may be harmful if swallowed or inhaled, causes skin and eye irritation, and is harmful to aquatic life . It is recommended to avoid breathing dust, to use only outdoors or in a well-ventilated area, and to wear protective gloves, eye protection, and face protection .
Direcciones Futuras
Guanidines, including “N-(oxan-4-yl)guanidine hydroiodide”, have found application in a diversity of biological activities. They are considered a versatile functional group in chemistry . The future directions in the field of guanidines include the development of new synthetic methods and the exploration of their practical applications as organocatalysts .
Propiedades
IUPAC Name |
2-(oxan-4-yl)guanidine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.HI/c7-6(8)9-5-1-3-10-4-2-5;/h5H,1-4H2,(H4,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRLEJLMIHVFGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N=C(N)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


